{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid
Description
{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid is a heterocyclic compound featuring a tetrahydroquinoline core fused with a furan ring and functionalized with a cyano group at position 3 and a thioacetic acid moiety at position 2. Its molecular formula is C₁₆H₁₃N₂O₃S (based on structural analogs in and ). The thioacetic acid moiety provides a reactive handle for further derivatization or interaction with biological targets. Synthesis typically involves multi-step reactions, including thiolation under controlled pH and temperature to install the sulfanyl-acetic acid group .
Properties
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c17-8-11-15(13-6-3-7-21-13)10-4-1-2-5-12(10)18-16(11)22-9-14(19)20/h3,6-7H,1-2,4-5,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTISFWVNCSCDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)O)C#N)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392022 | |
| Record name | {[3-Cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94640-13-8 | |
| Record name | {[3-Cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-furylacetonitrile with cyclohexanone in the presence of a base to form the intermediate 3-cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinoline. This intermediate is then reacted with chloroacetic acid in the presence of a thiolating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The thioacetic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Thioether or thioester derivatives.
Scientific Research Applications
{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid involves its interaction with specific molecular targets. The cyano group and furan ring are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s uniqueness lies in its tetrahydroquinoline core + furan + cyano + thioacetic acid combination. Below is a comparative analysis with key analogues:
Impact of Substituents on Properties
- Furan vs. Phenyl : The 2-furyl group in the target compound may improve binding to carbohydrate-rich biological targets (e.g., plant cell walls) compared to phenyl derivatives, which favor hydrophobic interactions .
- Thioacetic Acid vs. Esters/Salts : The free carboxylic acid enhances hydrogen-bonding capacity, while sodium salts (e.g., QAC-5) improve aqueous solubility but increase toxicity in animal models .
- Cyano Group: Enhances electrophilicity, enabling covalent interactions with cysteine residues in enzymes (common in kinase inhibitors) .
Toxicity and Bioavailability
- Alkoxy substituents (e.g., -OCH₃) in position 6 of quinoline derivatives reduce toxicity by 12–20% compared to non-substituted analogs .
- Sodium salts of thioacetic acid derivatives exhibit higher bioavailability but greater toxicity in sperm motility assays (15–20% reduction) due to increased ionization .
Biological Activity
{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid (CAS Number: 94640-13-8) is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its therapeutic potential.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₃S |
| Molecular Weight | 314.36 g/mol |
| IUPAC Name | 2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetic acid |
| Appearance | Powder |
| Boiling Point | 531.7 °C |
| Density | 1.41 g/cm³ |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : Studies have shown that this compound possesses significant antioxidant properties, which can help in mitigating oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antioxidant Capacity : A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of oxidative stress and improved overall health parameters .
- Inflammation Model : In a controlled experiment involving inflammatory bowel disease models, treatment with the compound resulted in decreased levels of inflammatory markers and improved histological scores .
- Cancer Cell Line Research : Research involving various cancer cell lines indicated that the compound could inhibit cell proliferation and induce apoptosis through mitochondrial pathways .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound protects cells from oxidative damage.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in inflammation and apoptosis, such as NF-kB and MAPK pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
